Technical Whitepaper: Physicochemical Properties and Synthetic Utility of 2-Chloro-2-(2-chlorophenyl)acetic Acid
Technical Whitepaper: Physicochemical Properties and Synthetic Utility of 2-Chloro-2-(2-chlorophenyl)acetic Acid
Executive Summary
2-Chloro-2-(2-chlorophenyl)acetic acid (CAS: 109904-41-8) is a specialized halogenated carboxylic acid derivative primarily utilized as a critical intermediate in the synthesis of antiplatelet therapeutics, most notably Clopidogrel (Plavix) . Structurally characterized by a reactive
This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and reactivity profile, serving as a definitive reference for laboratory and industrial applications.
Chemical Identity & Structural Analysis[1]
The molecule features a chiral center at the
| Parameter | Detail |
| IUPAC Name | 2-Chloro-2-(2-chlorophenyl)acetic acid |
| Common Synonyms | |
| CAS Number | 109904-41-8 |
| Molecular Formula | |
| Molecular Weight | 205.04 g/mol |
| SMILES | OC(=O)C(Cl)c1ccccc1Cl |
| InChI Key | ZHNSTEQFVQPSMQ-UHFFFAOYSA-N |
Structural Visualization
The following diagram illustrates the connectivity and key functional zones responsible for the molecule's reactivity.
Figure 1: Functional zone analysis of 2-chloro-2-(2-chlorophenyl)acetic acid.
Physicochemical Properties[3][4][5]
The physicochemical profile of 2-chloro-2-(2-chlorophenyl)acetic acid is dominated by the inductive effects of the two chlorine atoms. The
Table 1: Key Physicochemical Parameters[6]
| Property | Value / Range | Notes |
| Physical State | Crystalline Solid | Typically white to off-white powder. |
| Melting Point | 78 – 85 °C | Predicted based on bromo-analog (85-88°C). |
| Boiling Point | ~315 °C (at 760 mmHg) | Decomposes at high temperatures. |
| pKa (Acid) | 2.65 ± 0.20 | Calculated. Stronger acid than acetic acid due to |
| LogP (Octanol/Water) | 2.15 | Moderate lipophilicity; permeable in organic membranes. |
| Density | 1.45 ± 0.06 g/cm³ | High density due to di-halogenation. |
| Solubility (Water) | Low (< 1 g/L) | Soluble in alkaline aqueous solutions (as salt). |
| Solubility (Organics) | High | Soluble in MeOH, DCM, Ethyl Acetate, THF. |
Solubility & Stability Insights
-
Hydrolytic Instability: The
-chlorine is susceptible to hydrolysis in hot aqueous alkaline conditions, converting the compound to 2-(2-chlorophenyl)glycolic acid (2-chloromandelic acid). -
Thermal Stability: Stable at room temperature when stored under inert atmosphere. Avoid prolonged exposure to moisture, which accelerates autocatalytic dehydrohalogenation.
Synthetic Pathways & Production[5][7][8]
The synthesis of 2-chloro-2-(2-chlorophenyl)acetic acid generally follows two primary methodologies: Hell-Volhard-Zelinsky (HVZ) Halogenation or Diazotization of Amino Acids .
Method A: Modified Hell-Volhard-Zelinsky (HVZ)
This method involves the direct
-
Reagents: 2-Chlorophenylacetic acid, Thionyl Chloride (
), N-Chlorosuccinimide (NCS) or gas, catalytic . -
Mechanism: Formation of the acyl chloride enol, followed by electrophilic attack by chlorine.
-
Protocol Summary:
-
Reflux 2-chlorophenylacetic acid with
to form the acid chloride.[1] -
Add NCS or bubble
at 70-80°C. -
Hydrolyze the acyl chloride terminus with water/acetone to yield the
-chloro acid.
-
Method B: Diazotization (Sandmeyer-Type)
This route is preferred for enantioselective synthesis if the starting amino acid is chiral.
-
Starting Material: (S)-2-(2-chlorophenyl)glycine.
-
Reagents: Sodium Nitrite (
), Hydrochloric Acid ( ).[2] -
Mechanism: Formation of a diazonium salt followed by nucleophilic displacement by chloride (typically with retention of configuration due to neighboring group participation, though inversion is possible depending on conditions).
Synthesis Workflow Diagram
Figure 2: Synthetic route from 2-chlorobenzaldehyde to the target alpha-chloro acid.
Reactivity & Applications
Clopidogrel Synthesis
This compound serves as a direct analog to the more common bromo-intermediate used in the synthesis of Clopidogrel.
-
Reaction: Nucleophilic substitution with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.
-
Advantage: While the bromo-analog (CAS 141109-25-3) is more reactive, the chloro-analog is often more stable and cost-effective.
-
Chirality: The (S)-enantiomer of the final drug is required; therefore, starting with enantiopure
-chloro acid or performing a resolution step is critical.
Nucleophilic Substitution (SN2)
The
-
Amination: Reacts with ammonia/amines to revert to amino acids.
-
Hydrolysis: Reacts with hydroxide to form mandelic acid derivatives.
-
Esterification: Reacts with alcohols (e.g., Methanol) + Acid catalyst
Methyl 2-chloro-2-(2-chlorophenyl)acetate.
Safety & Handling
Hazard Classification: Corrosive, Irritant.[3][4]
-
Skin/Eye Contact: Causes severe skin burns and eye damage due to high acidity and alkylating potential.
-
Inhalation: Destructive to mucous membranes.
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Moisture sensitive.
PPE Requirements:
-
Nitrile/Neoprene gloves (double gloving recommended).
-
Chemical safety goggles + Face shield.
-
Fume hood mandatory for all manipulations.
References
-
PubChem. 2-Chloro-2-(2-chlorophenyl)acetic acid (Compound Summary). National Library of Medicine. [Link]
-
Sashikanth, S., et al. (2015). An Asymmetric Synthesis of Clopidogrel Hydrogen Sulfate. ResearchGate. [Link]
-
Organic Chemistry Portal.Synthesis of
-chlorocarboxylic acids.[Link]
